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Compound of Interest

Compound Name: ATTO 565

Cat. No.: B12378661

Application Notes and Protocols for the Covalent Labeling of Biomolecules

ATTO 565, a fluorescent dye from the rhodamine family, has emerged as a powerful tool for
labeling biomolecules in a wide range of applications, including fluorescence microscopy, flow
cytometry, and single-molecule detection.[1][2] Its exceptional photostability, high fluorescence
guantum yield, and strong absorption make it a preferred choice for researchers in life sciences
and drug development.[1][2][3] This document provides detailed protocols for the
bioconjugation of ATTO 565 to proteins and oligonucleotides using various techniques,
summarizes key quantitative data, and illustrates relevant biological pathways and
experimental workflows.

Key Properties of ATTO 565

ATTO 565 exhibits excellent photophysical properties that are crucial for sensitive and robust
fluorescence-based assays. These properties are summarized in the table below.
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Property Value

Maximum Excitation (Aex) 564 nm
Maximum Emission (Aem) 590 nm

Molar Extinction Coefficient (g) 120,000 M—tcm™1
Fluorescence Quantum Yield (®) 90%
Fluorescence Lifetime (1) 4.0 ns

Molecular Weight (NHS ester) ~708 g/mol
Molecular Weight (Maleimide) ~733 g/mol
Molecular Weight (Azide) ~825 g/mol
Molecular Weight (Alkyne) ~648 g/mol

Data sourced from multiple references.[4]

Bioconjugation Chemistries

The choice of bioconjugation chemistry depends on the available functional groups on the
target biomolecule. ATTO 565 is commercially available with several reactive moieties to
facilitate covalent labeling.
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Overview of ATTO 565 bioconjugation strategies.

Protocol 1: Amine Labeling using ATTO 565-NHS

Ester

N-hydroxysuccinimidyl (NHS) esters of ATTO 565 are widely used for labeling proteins and
other biomolecules containing primary amine groups, such as the N-terminus of proteins and
the side chain of lysine residues.[5] The reaction forms a stable amide bond.

Materials:

e ATTO 565-NHS ester
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Protein or amine-modified oligonucleotide of interest

Amine-free buffer (e.g., 0.1 M sodium bicarbonate buffer, pH 8.3-9.0)

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

Quenching buffer (e.g., 1 M Tris-HCI, pH 8.0)

Size-exclusion chromatography column (e.g., Sephadex G-25)

Procedure:

Protein Preparation:
o Dissolve the protein in the amine-free buffer at a concentration of 2-10 mg/mL.[5]

o If the protein is in a buffer containing amines (e.g., Tris), dialyze it against the amine-free
buffer before labeling.

Dye Preparation:

o Immediately before use, dissolve the ATTO 565-NHS ester in anhydrous DMF or DMSO to
a concentration of 1-10 mg/mL.

Conjugation Reaction:

o Add the dissolved ATTO 565-NHS ester to the protein solution. A molar ratio of 5-20 moles
of dye to 1 mole of protein is a good starting point for optimization.[5]

o Incubate the reaction for 1-2 hours at room temperature, protected from light.

Quenching (Optional):
o To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM.

o Incubate for an additional 30 minutes at room temperature.

Purification:

© 2025 BenchChem. All rights reserved. 4 /14 Tech Support


https://docs.aatbio.com/products/protocol-and-product-information-sheet-pis/protocol-for-atto-565-nhs-ester-version-b6n10JrrmJ.pdf
https://www.benchchem.com/product/b12378661?utm_src=pdf-body
https://www.benchchem.com/product/b12378661?utm_src=pdf-body
https://docs.aatbio.com/products/protocol-and-product-information-sheet-pis/protocol-for-atto-565-nhs-ester-version-b6n10JrrmJ.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12378661?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

o Separate the labeled protein from unreacted dye and byproducts using a size-exclusion
chromatography column pre-equilibrated with a suitable storage buffer (e.g., PBS).

o The first colored fraction to elute will be the ATTO 565-labeled protein.

ATTO 565-NHS Ester Labeling Workflow
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Workflow for amine-reactive labeling.

Protocol 2: Thiol Labeling using ATTO 565-
Maleimide
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ATTO 565-maleimide is used to label biomolecules containing free thiol (sulthydryl) groups,
which are present in cysteine residues of proteins. This reaction is highly specific and results in
a stable thioether bond.

Materials:

ATTO 565-maleimide

Protein with accessible cysteine residues

Thiol-free buffer (e.g., 0.1 M phosphate buffer with 5 mM EDTA, pH 7.0-7.5)

Anhydrous DMF or DMSO

Reducing agent (optional, e.g., TCEP or DTT)

Size-exclusion chromatography column (e.g., Sephadex G-25)
Procedure:

o Protein Preparation:

o Dissolve the protein in the thiol-free buffer.

o If the protein contains disulfide bonds that need to be reduced to generate free thiols,
incubate with a 10-fold molar excess of TCEP for 30-60 minutes at room temperature. If
DTT is used, it must be removed by dialysis or a desalting column prior to adding the
maleimide dye.

e Dye Preparation:

o Immediately before use, dissolve ATTO 565-maleimide in anhydrous DMF or DMSO to a
concentration of 1-10 mg/mL.

e Conjugation Reaction:

o Add the dissolved ATTO 565-maleimide to the protein solution. A 10-20 fold molar excess
of dye over protein is a common starting point.
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o Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C, protected
from light.

o Purification:

o Separate the labeled protein from the unreacted dye using a size-exclusion
chromatography column equilibrated with a suitable storage buffer.

ATTO 565-Maleimide Labeling Workflow
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Workflow for thiol-reactive labeling.
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Protocol 3: Click Chemistry using ATTO 565-
Azidel/Alkyne

Click chemistry, specifically the copper(l)-catalyzed azide-alkyne cycloaddition (CUAAC),
provides a highly specific and efficient method for labeling biomolecules that have been
modified to contain an azide or an alkyne group.[6][7][8][9][10]

Materials:

e ATTO 565-azide or ATTO 565-alkyne[4]

o Alkyne- or azide-modified biomolecule (e.g., oligonucleotide)

o Copper(ll) sulfate (CuSOa)

o Copper(l)-stabilizing ligand (e.g., THPTA)

e Reducing agent (e.g., sodium ascorbate)

o Buffer (e.g., 0.1 M phosphate buffer, pH 7.0)

« DMSO

 Purification supplies (e.g., ethanol precipitation reagents for oligonucleotides)
Procedure for Labeling an Alkyne-Modified Oligonucleotide with ATTO 565-Azide:

» Reagent Preparation:

o

Dissolve the alkyne-modified oligonucleotide in water to a concentration of 1-2 mM.

o

Prepare a 10 mM stock solution of ATTO 565-azide in DMSO.

[¢]

Prepare a 20 mM stock solution of CuSOa in water.

[¢]

Prepare a 50 mM stock solution of THPTA in water.

o

Freshly prepare a 100 mM stock solution of sodium ascorbate in water.
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o Catalyst Premix:

o In a microcentrifuge tube, mix the CuSO4 and THPTA solutions in a 1:5 molar ratio (e.g.,
2.5 pL of 20 mM CuSOs and 5 pL of 50 mM THPTA).

e Conjugation Reaction:

o In a separate tube, combine the alkyne-modified oligonucleotide, buffer, and ATTO 565-
azide (typically a 1.5 to 5-fold molar excess of the dye).

o Add the catalyst premix to the oligonucleotide/dye mixture.

o Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 5
mM.

o Incubate the reaction for 1-4 hours at room temperature, protected from light.
 Purification:

o For oligonucleotides, the labeled product can be purified by ethanol precipitation. Add 3
volumes of cold ethanol and 1/10 volume of 3 M sodium acetate, pH 5.2.

o Incubate at -20°C for at least 1 hour, then centrifuge to pellet the labeled oligonucleotide.

o Wash the pellet with 70% ethanol and resuspend in a suitable buffer.
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ATTO 565 Click Chemistry Workflow
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Workflow for copper-catalyzed click chemistry.

Application Example: GPCR Internalization Assay
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Fluorescently labeled antibodies or ligands are valuable tools for studying the trafficking of G-
protein coupled receptors (GPCRs).[11][12] An internalization assay can be used to monitor the
agonist-induced endocytosis of a GPCR from the cell surface.

Experimental Workflow:

o Cell Culture: Culture cells expressing the GPCR of interest with an extracellular epitope tag
(e.g., FLAG or HA).

e Labeling:
o Incubate the cells with a primary antibody against the epitope tag.
o Wash away unbound primary antibody.
o Incubate with an ATTO 565-conjugated secondary antibody.
e Agonist Stimulation:
o Treat the cells with an agonist for the GPCR to induce internalization.
o Include a negative control (no agonist).
e Imaging:

o Image the cells at different time points after agonist addition using a fluorescence
microscope.

e Analysis:

o Quantify the fluorescence intensity at the plasma membrane versus intracellular vesicles
to determine the extent of internalization.
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Simplified GPCR signaling and internalization pathway.
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Troubleshooting and Optimization

o Low Labeling Efficiency: Increase the dye-to-biomolecule molar ratio, optimize the reaction
pH, or ensure the freshness of the reactive dye solution. For maleimide reactions, ensure
complete reduction of disulfide bonds.

» Protein Precipitation: This may occur at high dye-to-protein ratios. Reduce the amount of dye
used or perform the labeling in the presence of a stabilizing agent.

» High Background Fluorescence: Ensure complete removal of unreacted dye by thorough
purification. Run a blank sample to check for fluorescent contaminants in buffers or solvents.
[13]

By following these detailed protocols and considering the key properties of ATTO 565,
researchers can successfully conjugate this versatile fluorophore to their biomolecules of
interest, enabling a wide array of fluorescence-based studies in biological and pharmaceutical
research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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